2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl-: is an organic compound with the molecular formula C17H12O2 . This compound is characterized by the presence of a propynone group attached to a phenyl ring and an acetylphenyl group. It is a member of the propargyl ketones family, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene and 4-acetylbenzaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or methanol.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition of phenylacetylene to 4-acetylbenzaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can be employed depending on the desired substitution reaction.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propyn-1-one, 1-(4-acetylphenyl)-3-(2-aminophenyl)
- 3-(4-acetylphenyl)-1-phenylprop-2-yn-1-one
Uniqueness
2-Propyn-1-one, 3-(4-acetylphenyl)-1-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
827319-25-5 |
---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-(4-acetylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H12O2/c1-13(18)15-10-7-14(8-11-15)9-12-17(19)16-5-3-2-4-6-16/h2-8,10-11H,1H3 |
InChI Key |
AZGOEGQSWNRLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.